MC180295 is a novel, highly potent, and selective inhibitor of CDK9, a serine/threonine kinase that plays a critical role in transcriptional regulation. [, ] It belongs to the diaminothiazole class of compounds. [] MC180295 exhibits promising anti-cancer activity in preclinical studies by inhibiting CDK9 activity, disrupting transcriptional elongation, and inducing apoptosis in various cancer cell lines. [, , , , , ]
MC180295 exerts its anti-cancer effects primarily by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. [, , , , , ] This inhibition disrupts the phosphorylation of RNA polymerase II (RNAP2), hindering transcriptional elongation and ultimately leading to the downregulation of essential oncogenes, including MYC and MCL-1. [, , ] The disruption of these critical signaling pathways triggers apoptosis in cancer cells. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: